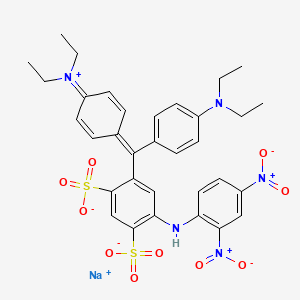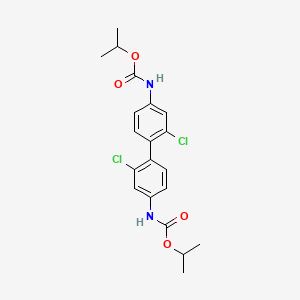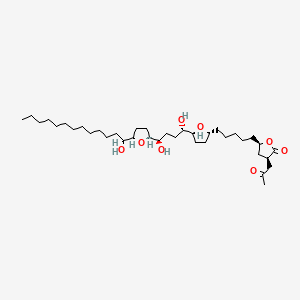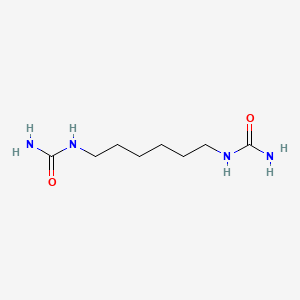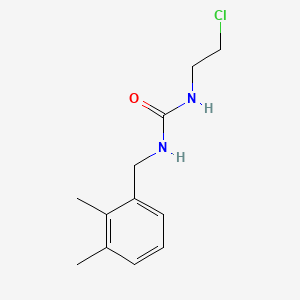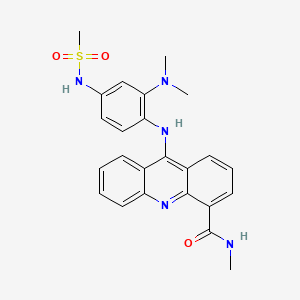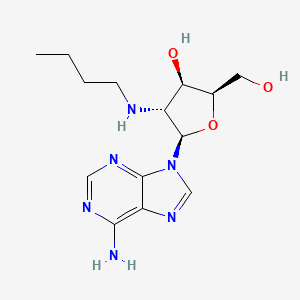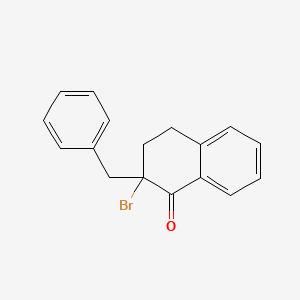
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of brominated naphthalenones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-benzyl-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted naphthalenones.
Reduction: 2-Benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation: Corresponding ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor for the synthesis of biologically active molecules.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in these interactions by forming halogen bonds or participating in metabolic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, leading to different reactivity.
2-Bromo-3,4-dihydro-1(2H)-naphthalenone: Lacks the benzyl group, affecting its chemical properties.
2-Benzyl-2-chloro-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93322-94-2 |
|---|---|
Molekularformel |
C17H15BrO |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-benzyl-2-bromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15BrO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
InChI-Schlüssel |
OHENYCLAYATUCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



